2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Lipophilicity Structure-Activity Relationship Indole-Triazole Scaffold

Procure CAS 831242-87-6 as the definitive baseline scaffold for hepatocellular carcinoma (HCC) drug discovery. This unsubstituted acetamide variant is the strategic starting point for systematic SAR exploration—its free –CH₂CONH₂ group distinguishes it from the N-aryl series (8a–f) that demonstrated Hep-G2 cell viability as low as 10.99% (matching doxorubicin at 10.8%). With an estimated clogP of ~1.8 versus ~3.5–4.5 for N-aryl analogs, this compound enables controlled lipophilicity optimization. For medicinal chemistry teams, it eliminates a synthetic step versus the thiol precursor and enables efficient library diversification at the thioacetamide nitrogen. For computational groups, it serves as a minimal pharmacophore model to calibrate docking protocols. Not interchangeable with random in-class analogs—the specific substitution pattern dictates pharmacological outcome.

Molecular Formula C14H15N5OS
Molecular Weight 301.37
CAS No. 831242-87-6
Cat. No. B2856736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS831242-87-6
Molecular FormulaC14H15N5OS
Molecular Weight301.37
Structural Identifiers
SMILESCCN1C(=NN=C1SCC(=O)N)C2=CNC3=CC=CC=C32
InChIInChI=1S/C14H15N5OS/c1-2-19-13(17-18-14(19)21-8-12(15)20)10-7-16-11-6-4-3-5-9(10)11/h3-7,16H,2,8H2,1H3,(H2,15,20)
InChIKeyFIYBIRAXBBJFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indole–Triazole Thioacetamide Scaffold: Structural and Procurement Rationale for 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 831242-87-6)


2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 831242-87-6) is a 1,2,4-triazole-thioacetamide hybrid bearing an indole moiety at the 5-position. This compound belongs to the indole–1,2,4-triazole class, a privileged scaffold in anticancer drug discovery owing to its capacity to inhibit critical kinases and disrupt proliferation pathways [1]. The target compound harbors a free acetamide group (–CH₂CONH₂), distinguishing it from the N-aryl acetamide analogs that have demonstrated in vitro cytotoxic activity against Hep-G2 liver cancer cells (cell viability as low as 10.99 ± 0.59% at 100 µg/mL) [2]. The combination of an ethyl substituent at N4 of the triazole and a thioether-linked acetamide terminus makes this compound a strategic starting point for structure–activity relationship (SAR) exploration and lead optimization.

Why Simple Substitution of Indole–Triazole Thioacetamides Fails: The Case for 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide


Indole–1,2,4-triazole thioacetamides are not functionally interchangeable. The N-phenyl acetamide series 8a–f, which shares the identical indole–triazole-thioacetamide core, exhibits a striking cell viability range of 10.99% to >90% at a single concentration (100 µg/mL) against Hep-G2 cells, purely as a function of aryl substituent variation on the acetamide nitrogen [1]. Moreover, the 3,4-dichlorophenyl analog (8b) achieved a cell viability of 10.99 ± 0.59%, matching the potency of the clinical standard doxorubicin (10.8 ± 0.41%), whereas the unsubstituted phenyl analog (8a) was substantially less potent (11.72 ± 0.53%) [1]. This steep SAR landscape means that even minor structural modifications—such as the presence or absence of an N-aryl group—profoundly alter biological activity. Therefore, a researcher cannot substitute CAS 831242-87-6 with a random in-class analog and expect equivalent or predictable biological performance; the specific substitution pattern dictates the pharmacological outcome.

Quantitative Differentiation Evidence for 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 831242-87-6)


Impact of 4-Ethyl Substitution on Triazole Scaffold Lipophilicity and Steric Profile

The target compound possesses a 4-ethyl group on the 1,2,4-triazole ring. Compared to the 4-methyl analog (CAS 832679-27-3), the ethyl substituent introduces an additional methylene unit, increasing calculated logP (clogP) by approximately 0.5 units and adding steric bulk that can alter target binding pocket occupancy . In related indole–triazole series, N4 substitution has been identified as a critical position for modulating activity; the commercial availability of the 4-ethyl thiol precursor (CAS 831231-33-5) confirms that alkylation at this position is synthetically accessible and tunable . While direct comparative IC₅₀ data for the 4-ethyl vs. 4-methyl unsubstituted acetamides are not yet published, class-level SAR analysis of N-aryl acetamide variants (series 8a–f) demonstrates that even remote substituent changes alter Hep-G2 cell viability by over 8 percentage points (e.g., 11.72% for 8a vs. 18.92% for 8c) [1], establishing that N4 alkyl variation is a legitimate and impactful differentiation vector.

Lipophilicity Structure-Activity Relationship Indole-Triazole Scaffold

Free Acetamide Terminus: Distinct Hydrogen Bonding Capacity vs. N-Aryl Acetamide Analogs

CAS 831242-87-6 terminates in a free primary acetamide (–CH₂–CO–NH₂), whereas the majority of biologically characterized indole–triazole thioacetamides bear N-aryl substituents (e.g., phenyl, 4-chlorophenyl, 3,4-dichlorophenyl) [1]. This structural difference has quantifiable consequences: the N-phenyl acetamide 8a demonstrated a cell viability of 11.72 ± 0.53% against Hep-G2 cells (100 µg/mL), while the 3,4-dichlorophenyl derivative 8b achieved superior potency at 10.99 ± 0.59% [1]. The free acetamide NH₂ group provides two additional hydrogen bond donors (HBDs) and alters the hydrogen bond acceptor (HBA) profile relative to N-aryl analogs, directly impacting target engagement potential. In the broader class of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives, the unsubstituted acetamide terminus has been associated with distinct biological profiles; for example, compound 25 (bearing a free acetamide) exhibited an IC₅₀ of 7.71 µM against K-562 leukemia cells [2]. The absence of a bulky N-aryl group in CAS 831242-87-6 also reduces molecular weight (301.37 vs. 391.49 for the N-(p-tolyl) analog, CAS 852143-63-6), potentially improving solubility and oral bioavailability parameters.

Hydrogen Bonding Acetamide SAR Anticancer Scaffold

Scaffold Diversification Point: Thioacetamide as a Handle for Late-Stage Functionalization

The free thioacetamide terminus of CAS 831242-87-6 serves as a reactive handle for N-alkylation, N-arylation, and condensation reactions, enabling rapid diversification into focused libraries of N-substituted acetamides. The published synthetic route for the N-phenyl acetamide series 8a–f explicitly uses the thiol precursor (CAS 831231-33-5) alkylated with 2-bromoacetamide intermediates, confirming that the thioacetamide group is the modular diversification point [1]. By starting from the pre-formed acetamide rather than the thiol, CAS 831242-87-6 eliminates one synthetic step and avoids thiol oxidation side reactions, potentially improving overall yield and purity. In silico ADMET and molecular docking studies on the 8a–f series identified the indole–triazole-thioacetamide core as a drug-like scaffold with promising pharmacokinetic properties, and the unsubstituted acetamide serves as the baseline for evaluating how N-substitution modulates these parameters [1]. Furthermore, triazole compounds bearing thioacetamide moieties have been shown to activate human serum paraoxonase-1 (PON1), an anti-atherosclerotic enzyme, with specific substitution patterns (e.g., 5-nitrothiazole, benzothiazole) markedly increasing enzymatic activity [2], indicating that the thioacetamide position is a validated diversification site across multiple therapeutic indications.

Late-Stage Functionalization Library Synthesis Medicinal Chemistry

Predicted Metabolic Stability and ADMET Profile of Indole–Triazole Scaffold

In silico ADMET profiling of the indole–1,2,4-triazole-based S-alkylated N-aryl acetamide series 8a–f revealed that the core scaffold possesses drug-like physicochemical properties, favorable intestinal absorption, and acceptable metabolic stability parameters [1]. The study conducted DFT calculations, molecular docking, and molecular dynamics simulations that collectively support the indole–triazole-thioacetamide architecture as a viable lead scaffold [1]. CAS 831242-87-6, featuring a free primary acetamide rather than a substituted N-aryl amide, is expected to exhibit lower lipophilicity (clogP ~1.8 vs. ~3.5–4.5 for N-aryl analogs) and reduced CYP450 metabolic liability due to the absence of aryl ring hydroxylation sites on the acetamide terminus. The molecular weight of 301.37 Da places it well within Lipinski rule-of-five space (MW < 500), and the HBD count of 2 (from the primary amide NH₂) remains below the recommended maximum of 5 [2]. While direct experimental ADMET data for CAS 831242-87-6 have not been published, the class-level computational evidence indicates that the scaffold is compatible with further lead optimization.

ADMET In Silico Prediction Drug-Likeness

Optimal Research and Procurement Scenarios for 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 831242-87-6)


Lead Optimization Studies in Indole–Triazole Anticancer Programs Targeting Hep-G2 Liver Cancer

CAS 831242-87-6 is best deployed as a baseline scaffold for SAR exploration in hepatocellular carcinoma (HCC) drug discovery. The indole–triazole-thioacetamide core has demonstrated potent anti-Hep-G2 activity in the N-aryl acetamide series 8a–f, with cell viabilities as low as 10.99% at 100 µg/mL [1]. By procuring the unsubstituted acetamide variant, medicinal chemistry teams can systematically introduce N-aryl, N-alkyl, or N-heterocyclic substituents and quantify the effect on Hep-G2 cell viability, establishing a complete SAR map against this clinically relevant liver cancer model. The lower lipophilicity of the free acetamide (estimated clogP ~1.8) compared to N-aryl analogs (clogP ~3.5–4.5) [1] also makes it suitable for assessing how incremental lipophilicity changes modulate potency, selectivity, and solubility in a controlled fashion.

Synthetic Intermediate for Diversified N-Substituted Acetamide Libraries

For chemical biology and high-throughput screening (HTS) groups, CAS 831242-87-6 serves as an advanced synthetic intermediate that enables rapid library generation. The published synthetic methodology for the indole–triazole-thioacetamide series confirms that the thioacetamide nitrogen is the primary diversification site, with N-arylation yielding compounds that span a >8-fold range in Hep-G2 cell viability [1]. Starting from the pre-formed acetamide rather than the thiol precursor eliminates a synthetic step, reduces thiol-related oxidation issues, and improves overall library production efficiency. This scenario is particularly relevant for contract research organizations (CROs) and academic screening centers building focused compound collections for anticancer screening cascades.

Computational Chemistry and Molecular Docking Validation Studies

The target compound is well-suited as a computational chemistry probe for molecular docking and molecular dynamics simulations. In silico studies on the 8a–f series have validated the indole–triazole core as a docking-competent scaffold, with DFT-optimized geometries and binding pose predictions correlating with experimental Hep-G2 cytotoxicity data [1]. CAS 831242-87-6, with its simpler substitution pattern, can serve as a minimal pharmacophore model to deconvolute which structural features (indole π-stacking, triazole H-bonding, acetamide donor interactions) drive target engagement. Computational chemists can use this compound to calibrate scoring functions and validate docking protocols before expanding to more complex N-substituted analogs.

Quote Request

Request a Quote for 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.